molecular formula C9H12BrFO2 B6270568 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one CAS No. 2763750-95-2

2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one

Cat. No.: B6270568
CAS No.: 2763750-95-2
M. Wt: 251.1
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Description

2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one is a synthetic organic compound with the molecular formula C9H12BrFO2 It is characterized by the presence of a bromine atom, a fluoromethyl group, and a bicyclic oxabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one typically involves the bromination of a precursor compound followed by the introduction of the fluoromethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The fluoromethyl group can be introduced using reagents like fluoromethyl iodide under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(2-fluorophenyl)ethan-1-one
  • 2-bromo-1-(4-methoxyphenyl)ethan-1-one
  • 2-bromoethyl methoxymethyl ether

Uniqueness

2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one is unique due to its bicyclic oxabicycloheptane structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other brominated and fluorinated compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

2763750-95-2

Molecular Formula

C9H12BrFO2

Molecular Weight

251.1

Purity

95

Origin of Product

United States

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